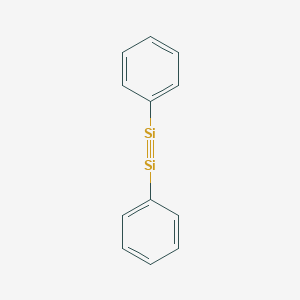

1,2-Diphenyldisilene

Descripción

Propiedades

Fórmula molecular |

C12H10Si2 |

|---|---|

Peso molecular |

210.38 g/mol |

Nombre IUPAC |

phenyl(phenylsilylidyne)silane |

InChI |

InChI=1S/C12H10Si2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |

Clave InChI |

DRNYZIOIWKJYKU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Si]#[Si]C2=CC=CC=C2 |

Origen del producto |

United States |

Electronic Structure and Bonding Characteristics of 1,2 Diphenyldisilene

Comparative Analysis of Si=Si Bonding Versus C=C Bonding

The fundamental differences between silicon and carbon, primarily silicon's larger atomic radius and the involvement of 3p orbitals in bonding, lead to distinct characteristics in their respective double bonds.

The π-bond in disilenes is significantly weaker than that in alkenes. nih.gov The calculated π-bond energy for disilene (H₂Si=SiH₂) is approximately 23.2 kcal/mol, a stark contrast to the 65.4 kcal/mol for ethene (H₂C=CH₂). cdnsciencepub.com This inherent weakness is a direct consequence of the less effective overlap between the 3p orbitals of the silicon atoms compared to the 2p orbitals of carbon. nih.gov The larger covalent radius of silicon (approximately 1.11 Å) compared to carbon (approximately 0.73 Å for sp²-hybridized carbon) results in a longer Si=Si bond distance (typically 2.14–2.16 Å) and more diffuse p-orbitals, leading to diminished π-orbital overlap. nih.govillinois.edu This poor overlap is a key tenet of the "double-bond rule," which posits that elements of the third period and beyond are less adept at forming multiple bonds. nih.govwikipedia.org Consequently, the Si=Si double bond is more susceptible to homolytic cleavage. reddit.com

Disilenes, including 1,2-diphenyldisilene, characteristically exhibit a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to their carbon analogues. nih.gov This smaller gap is responsible for the absorption of light at longer wavelengths, typically around 400 nm for the π to π* transition, which is about half the energy required for the equivalent transition in alkenes. illinois.edu The HOMO-LUMO gap is a critical parameter influencing a molecule's electronic properties and reactivity. ajchem-a.com In the context of 1,2-diphenyldisilene derivatives, the extension of π-conjugation between the phenyl rings and the Si=Si double bond can further narrow this gap, leading to bathochromic (red) shifts in their UV-vis absorption spectra. nih.govtandfonline.com For instance, the absorption maximum (λ_max) for tetramesityldisilene is around 420 nm, while 1,2-diphenyl-1,2-bis(2,4,6-triisopropylphenyl)disilene shows a λ_max of 461 nm, indicating effective π-conjugation across the disilastilbene skeleton. tandfonline.com Theoretical calculations, such as those using density functional theory (DFT), are often employed to calculate and understand these energy gaps. schrodinger.comresearchgate.net

Molecular Geometry and Structural Distortions of Diphenyldisilene Derivatives

Unlike the typically planar geometry of alkenes, disilenes, including 1,2-diphenyldisilene derivatives, often exhibit significant deviations from planarity. This structural flexibility is a hallmark of Si=Si double bonds and is influenced by both electronic and steric factors. illinois.edunih.govnih.gov

A common structural motif in disilenes is the trans-bent conformation. nih.govnih.govchemistryviews.org This distortion involves a bending of the substituents at each silicon atom out of the plane defined by the Si=Si bond, resulting in a non-planar structure. The degree of this distortion is quantified by the trans-bent angle (θ), which is the angle between the R-Si-R plane and the Si-Si vector. nih.govuni-saarland.de In various 1,2-diphenyldisilene derivatives, this angle can vary significantly. For example, in certain oligo(p-phenylenedisilenylene)s, which contain the 1,2-diphenyldisilene moiety, trans-bent angles can range from nearly planar (θ ≈ 1-3°) to significantly bent (θ ≈ 20-27°). nih.govtandfonline.com This variation highlights the flexibility of the disilene core. nih.gov While some derivatives can achieve near-planar geometries, others adopt a more bent structure to alleviate steric strain or due to electronic effects. nih.govtandfonline.com

Associated with the trans-bent geometry is the pyramidalization of the silicon centers. researchgate.net In a perfectly planar sp²-hybridized system, the sum of the bond angles around the central atom is 360°. In many disilenes, the silicon atoms deviate from this ideal, adopting a more pyramidal geometry where the sum of the bond angles is less than 360°. nih.govtandfonline.com This indicates a degree of sp³ character at the silicon atom. cdnsciencepub.com For instance, in a 1,2-dithienyldisilene derivative, the sum of the angles around the silicon atoms was found to be approximately 355.5–357.5°. nih.govtandfonline.com This pyramidalization is a mechanism to stabilize the molecule, particularly in twisted or bent conformations, by moving the substituent groups away from each other. cdnsciencepub.com The degree of pyramidalization is influenced by the electronic nature of the substituents. rsc.org

The steric bulk of the substituents attached to the silicon atoms plays a crucial role in determining the final geometry of the disilene. cdnsciencepub.comnih.gov To stabilize the reactive Si=Si double bond and prevent polymerization, large, sterically demanding groups are almost always necessary. nih.govreddit.com The size and shape of these substituents dictate whether the molecule adopts a planar, twisted, or trans-bent conformation. nih.govnih.gov For example, disilenes with isopropyl-substituted silyl (B83357) groups tend to favor a trans-bent geometry, whereas those with bulkier t-butyl-substituted silyl groups often exhibit a twisted geometry to minimize steric repulsion. nih.gov In the case of 1,2-diphenyldisilene derivatives, bulky groups like the 2,4,6-triisopropylphenyl (Tip) group can enforce significant trans-bending, while carefully designed substituents can interlock to promote a more planar structure. nih.govtandfonline.com The interplay between the electronic properties of the phenyl groups and the steric demands of other substituents ultimately governs the precise molecular structure.

Theoretical Models and Computational Investigations of Disilene Electronic Structure

The electronic structure of disilenes, including 1,2-diphenyldisilene, presents a significant departure from their carbon analogues, the alkenes. This difference has prompted extensive theoretical and computational investigation to elucidate the unique bonding characteristics of the silicon-silicon double bond (Si=Si).

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful computational tools that have been instrumental in understanding the atomic and electronic structures of molecules. researchgate.netnih.gov These methods have been widely applied to study disilene systems, revealing crucial insights into their geometry and stability. researchgate.netaps.orgbeilstein-journals.org

Theoretical studies using these methods have consistently shown that disilenes, unlike the planar alkenes, often adopt non-planar geometries, such as trans-bent or twisted structures. nih.govjst.go.jp DFT calculations, for instance, have been used to model a series of cis-pyramidalized disilenes, confirming that symmetrical diradicaloid structures are generally more reliable representations of the minimum energy state than zwitterionic forms. researchgate.net The choice of computational method is critical, as different approaches can yield qualitatively different results; for example, spin-restricted DFT (RDFT) and Møller-Plesset second-order perturbation theory (MP2) have predicted different minimum energy structures for some disilenes. researchgate.net

Further investigations using DFT have explored the equilibrium between disilenes and their isomeric silylsilylenes, revealing that substituent effects, aromaticity, and the presence of a base can significantly influence which isomer is more stable. researchgate.net For the parent disilene (H₂Si=SiH₂), it is thermodynamically more stable than its silylsilene isomer. researchgate.net Combined DFT and experimental studies, such as those using hard x-ray photoelectron spectroscopy, have proven effective in correlating theoretical calculations with the experimental valence band features of materials, a technique applicable to complex silicon systems. aps.org

Application of the Carter-Goddard-Malrieu-Trinquier (CGMT) Model

The Carter-Goddard-Malrieu-Trinquier (CGMT) model provides a valuable framework for understanding the bonding in main-group multiple bonds, including the Si=Si double bond in disilenes. nih.govrsc.orgresearchgate.netuni-saarland.de The model describes the double bond as arising from the dimerization of two singlet silylene (SiR₂) fragments. uni-saarland.de

In this model, each SiR₂ fragment has a high-lying lone pair (n) orbital and a lower-lying vacant pπ orbital. When two such fragments approach, a donor-acceptor interaction occurs where the n orbital of one fragment donates electron density into the pπ orbital of the other, and vice-versa. This results in the formation of two donor-acceptor bonds and one traditional π bond, leading to the characteristic trans-bent geometry of many disilenes. nih.govacs.org The deviation from planarity increases for heavier group 14 elements as the stability of the singlet state of the monomeric fragment increases. rsc.org This model successfully explains why disilenes are not planar like ethylene (B1197577), where the dimerization occurs between two triplet carbene (CR₂) fragments, leading to the direct formation of a classical σ and π bond. uni-saarland.de

The CGMT model has been used to rationalize the observed structures of various disilenes and related heavier group 14 analogues. acs.org It highlights the mixing of σ and π orbitals of suitable symmetry, which leads to the distorted, morphed structures observed experimentally. rsc.org

Diradical Character and Singlet Instability Analysis

A key feature of the Si=Si double bond is its significant diradical character. researchgate.netresearchgate.net This means that the ground state wavefunction has a notable contribution from a doubly excited configuration, where the two π-electrons are unpaired, each occupying one of the two available p-orbitals. The diradical character is a chemical index for bond weakness. acs.orgmdpi.com

Computational studies, including unrestricted Hartree-Fock and complete-active-space self-consistent-field (CASSCF) methods, have shown that the electronic structure of disilene is best described as a weak singlet diradical. researchgate.net The restricted Hartree-Fock (RHF) solution for disilene is known to exhibit a triplet instability, meaning that a lower energy state can be found if the constraint of doubly occupied orbitals is relaxed, which is indicative of diradical character. researchgate.netresearchgate.net For species with significant diradical character, restricted DFT methods are often inadequate, and broken-symmetry unrestricted DFT (BS-UDFT) calculations provide a more accurate description, confirming symmetrical diradicaloid structures as the more reliable minima. researchgate.net

The diradical character (y) can be quantified and is a fundamental factor for describing electronic states. acs.org It is related to the instability of chemical bonds and can be estimated using methods based on the broken-symmetry unrestricted Hartree–Fock (UHF) approach. chem8.org Molecules with an intermediate diradical character (0 < y < 1) are often termed diradicaloids. mdpi.com This open-shell singlet nature is crucial for understanding the reactivity and unique electronic properties of disilenes. chem8.org

π-Conjugation Phenomena in Phenyl-Substituted Disilenes

The presence of phenyl groups on the silicon atoms of a disilene core allows for electronic communication between the π-system of the aromatic rings and the Si=Si double bond. This interaction, known as π-conjugation, significantly influences the optoelectronic properties of the molecule.

Extended π-Conjugation Between Benzene (B151609) Rings and Si=Si Units

In phenyl-substituted disilenes, such as 1,2-diphenyldisilene and its derivatives, there is effective π-conjugation between the benzene rings and the central Si=Si unit. nih.govtandfonline.com This conjugation arises from the overlap of the silicon 3p orbitals forming the π-bond with the p-orbitals of the phenyl groups. Evidence for this extended conjugation comes from spectroscopic data and theoretical calculations.

The UV-vis absorption spectra of phenyl-substituted disilenes show absorption maxima that are significantly red-shifted (bathochromic shift) compared to non-conjugated systems. nih.govtandfonline.com This shift indicates a smaller HOMO-LUMO gap, which is a hallmark of extended π-conjugation. tandfonline.com For example, in a series of oligo(p-phenylenedisilenylene)s (Si-OPVs), which contain alternating benzene rings and Si=Si units, the absorption maximum shifts to longer wavelengths as the number of repeating units increases. tandfonline.com This provides clear evidence for efficient π-conjugation across the entire molecular skeleton. tandfonline.com

Natural Bond Orbital (NBO) analysis provides further theoretical support for this phenomenon. In a related system, calculations showed strong donation from the Si=C π orbital into the antibonding π* orbitals of the phenyl group, with a reverse donation that is less pronounced, confirming effective π-conjugation. lookchem.com Similarly, in 1,2-dialkynyldisilenes bearing terminal phenyl groups, a red-shift in the absorption maximum compared to non-phenylated analogues indicates effective π-conjugation through the C≡C triple bonds to the Si=Si core. nih.govtandfonline.com

Table 1: UV-vis absorption maxima for various π-conjugated disilene systems, demonstrating the influence of substituents on the electronic properties. Data sourced from nih.govtandfonline.comnii.ac.jp.

Spiroconjugation Effects in Related Disilene Systems

Spiroconjugation is a specific type of orbital interaction that occurs between two π-systems connected by a common spiro-atom. While not directly applicable to the acyclic 1,2-diphenyldisilene, it is a significant phenomenon in related cyclic disilene systems.

Theoretical and spectroscopic studies of stable spiropentasiladienes have revealed unique features of spiroconjugation involving silicon π-systems. nih.govjst.go.jpnih.gov Spiropentasiladiene, the silicon analogue of spiropentadiene, is thermally very stable and exhibits remarkable spiroconjugation between the two π-systems of the rings. jst.go.jpjst.go.jp This interaction is distinct from that in carbon systems and highlights the unique electronic properties conferred by silicon. The study of such systems provides broader insight into the diverse bonding capabilities of silicon and the potential for creating novel molecular systems with tailored electronic properties. jst.go.jpresearchgate.net

Table of Mentioned Compounds

Reactivity and Reaction Mechanisms of 1,2 Diphenyldisilene

Fundamental Reactivity Patterns of Disilenes

Disilenes, compounds containing a silicon-silicon double bond, exhibit unique reactivity patterns that distinguish them from their carbon-based analogs, alkenes. This distinct behavior arises from the inherent electronic and structural properties of the Si=Si bond.

Tendencies Towards Oligomerization and Polymerization

A primary characteristic of disilenes is their inherent propensity to undergo auto-oligomerization or polymerization. researchgate.netmdpi.com This tendency is attributed to the weaker π(Si=Si) bond energy compared to the corresponding σ(Si-Si) bond energy. researchgate.netmdpi.com Simple disilenes, which lack significant steric protection, are highly reactive and often have a short lifetime, readily polymerizing. chemeurope.com

To counteract this, bulky substituents are strategically employed to kinetically stabilize the Si=Si double bond, which has enabled the isolation and characterization of a variety of stable disilenes. mdpi.comchemeurope.comresearchgate.net For instance, tetramesityldisilene is thermally stable up to 176°C. gelest.com Despite this stabilization, the potential for oligomerization and polymerization remains a key aspect of disilene chemistry. gelest.com Anionic polymerization of masked disilenes, such as 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives, has been developed as a method to produce polysilanes with highly ordered structures. acs.orgresearchgate.net This process can proceed in a living manner, yielding polysilanes with low polydispersity. acs.org The stereochemistry of the resulting polymer can be influenced by the initiator and reaction temperature, leading to highly ordered structures with specific diad distributions. acs.org Furthermore, on-surface polymerization of monomers containing silicon functional groups can lead to the formation of polymeric disilenes. nih.gov

General Reactivity with Small Molecules

Stable disilenes exhibit notable reactivity towards a variety of small molecules, a characteristic that has garnered significant research interest. researchgate.netresearchgate.net Their reactions are often distinct from those of alkenes and can mimic the reactivity of transition metal complexes in activating small molecules like dihydrogen, ammonia, and carbon oxides. researchgate.nettum.de This reactivity is linked to the electronic structure of disilenes, which possess a higher-lying π orbital and a lower-lying π* orbital compared to alkenes. researchgate.netmdpi.com

Disilenes readily react with water and alcohols without the need for a catalyst to form addition products. acs.orgmdpi.comiupac.org They also react with haloalkanes, such as carbon tetrachloride, chloroform, and dichloromethane, to yield 1-alkyl-2-chlorodisilanes and/or 1,2-dichlorodisilanes. acs.org The mechanism for haloalkane addition is unusual, involving the formation of a neutral radical pair in the initial step, a reaction not observed with alkenes. acs.orgresearchgate.net The activation of other small molecules like N₂O has also been reported. mdpi.comrsc.org The introduction of functional groups, such as boryl or amino groups, can further modulate the reactivity of the disilene core. mdpi.comresearchgate.netrsc.org

1,2-Addition Reactions to 1,2-Diphenyldisilene and Derivatives

The 1,2-addition of various reagents across the Si=Si double bond is a fundamental and extensively studied reaction of disilenes. These reactions provide insight into the electronic nature and mechanistic pathways governing disilene reactivity.

Mechanistic Investigations of Alcohol Additions

The addition of alcohols to disilenes is a facile process that has been the subject of numerous mechanistic studies. mdpi.comoup.com The mechanism can be complex and is sensitive to the substituents on the disilene, the nature of the alcohol, and the reaction conditions. acs.org

Theoretical and experimental studies have proposed several mechanistic pathways. Early work suggested a two-step mechanism involving an initial nucleophilic attack of the alcohol oxygen on a silicon atom to form a zwitterionic complex, which then collapses to the product via proton transfer. acs.org Another proposed mechanism involves a concerted four-membered transition state. acs.org More recent investigations suggest a diversity of mechanisms, including inter- and intramolecular proton transfers. acs.org

For asymmetrically substituted disilenes like PhMeSi=SiMe₂, the addition of alcohols is highly regioselective. oup.com The regioselectivity can be rationalized by considering the stability of intermediates. For instance, in the addition to PhMeSi=SiMe₂, the formation of an incipient silyl (B83357) anion stabilized by the phenyl group is thought to be the rate-determining step. oup.com In contrast, for disilenes with electron-donating substituents like (t-BuO)MeSi-SiMe₂, the rate-determining step is proposed to be proton transfer, leading to the opposite regioselectivity. oup.com The mechanism can even shift from nucleophilic to electrophilic depending on the electronic properties of the reacting phenol. oup.com

Computational studies on the model reaction of water with disilene have shown that the reaction begins with the formation of a weakly bonded initial complex. acs.orgacs.org From this complex, the reaction can proceed through different transition states, influenced by frontier molecular orbital (FMO) interactions. mdpi.comresearchgate.net

Water and Haloalkane Addition Mechanisms

Water Addition: Similar to alcohols, water adds readily across the Si=Si double bond. acs.orgiupac.org Theoretical studies on the addition of water to the parent disilene (H₂Si=SiH₂) indicate the initial formation of a weak complex between the reactants. iupac.orgacs.org From this complex, two main pathways are possible: one leading to syn-addition and another to anti-addition. acs.org The formation of these initial complexes, categorized as nucleophilic (CN) and electrophilic (CE), determines the subsequent reaction pathway. mdpi.comresearchgate.net The relative energies of the transition states from these complexes dictate the preferred stereochemical outcome. researchgate.net The reaction is generally strongly exothermic with a low activation energy. acs.orgnih.gov

Haloalkane Addition: The reaction of disilenes with haloalkanes proceeds via a mechanism distinct from that of alkenes. acs.orgresearchgate.net Mechanistic studies, including ESR spectroscopy, have provided evidence for a rate-determining step involving halogen abstraction from the haloalkane by the disilene to form a neutral radical pair. iupac.orgacs.orgresearchgate.net This initial step is followed by subsequent reactions of the radical intermediates. The reaction is influenced by the low oxidation potentials of the disilenes and is supported by large negative activation entropies and solvent effects. acs.org Theoretical studies suggest that the transition state for this halogen abstraction is product-like. acs.org

Stereochemical Outcomes (e.g., Syn-Addition Preference)

The stereochemistry of addition reactions to disilenes is a key area of investigation, with outcomes ranging from non-stereospecific to highly stereospecific. The preference for syn- or anti-addition is dependent on the specific reactants and conditions.

For example, the addition of water to disilene has been theoretically shown to have feasible pathways for both syn- and anti-addition. acs.org The syn-addition pathway often proceeds through a four-membered transition state arising from a nucleophilic attack. tandfonline.comresearchgate.net The anti-addition can be rationalized by an electrophilic attack where the approach of the hydrogen is antarafacial, following orbital symmetry rules. acs.orgresearchgate.net

Experimentally, the reaction of (E)-1,2-di-tert-butyl-1,2-dimesityldisilene with alcohols yields a mixture of diastereomers, indicating a stepwise, non-stereospecific process. acs.org However, in other systems, a high degree of stereoselectivity is observed. For instance, the addition of HX (where X = OH, NH₂, Br, I) to the stereoisomers of 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)disilene was found to be 100% stereospecific, yielding the syn-adduct. uwo.ca Interestingly, the addition of HCl to the same system resulted exclusively in the anti-adduct. uwo.ca

The diastereoselectivity of alcohol addition to transient disilenes like (E)- and (Z)-PhMeSi=SiMePh can be controlled by the alcohol concentration. mdpi.comacs.org At low concentrations, intramolecular hydrogen transfer leads to syn-addition, while at high concentrations, intermolecular transfer can lead to anti-addition. acs.org Theoretical studies have confirmed that reactions starting from an electrophilic interaction between the reagent and the disilene HOMO generally result in syn-adducts, whereas nucleophilic interactions can lead to both syn- and anti-adducts. tandfonline.com

The table below summarizes the stereochemical outcomes for selected addition reactions to disilenes.

| Disilene Derivative | Reagent | Predominant Stereochemistry | Reference(s) |

| (E)- and (Z)-PhMeSi=SiMePh | Alcohols (low conc.) | syn-addition | acs.org |

| (E)- and (Z)-PhMeSi=SiMePh | Alcohols (high conc.) | anti-addition | acs.org |

| 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)disilene | H₂O, NH₃, HBr, HI | syn-addition | uwo.ca |

| 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)disilene | HCl | anti-addition | uwo.ca |

| RPhSi=SiPhR (R* = SitBu₃) | H₂O | syn-addition preferred | researchgate.net |

Initial Complex Formation and Transition State Analysis

The reactivity of disilenes is often initiated by the formation of an initial complex with a reactant. The nature of this complex and the subsequent transition state dictates the reaction pathway and the final products. In many reactions, particularly cycloadditions, the formation of a transient intermediate is a key step. rsc.orgcdnsciencepub.com

Theoretical studies on the addition of formaldehyde (B43269) to disilene have indicated that the reaction can proceed through either a zwitterionic or a biradical intermediate, with the biradical pathway being the most energetically favorable. rsc.org This suggests that even in reactions with polar molecules, a stepwise radical mechanism may be preferred. The stability of any intermediate is crucial; for instance, in reactions with certain alkenes, if the substituent on the alkene can stabilize an adjacent radical center, cycloaddition is more likely to occur. tandfonline.com

The analysis of transition states is fundamental to understanding reaction outcomes. youtube.comwikipedia.org For a reaction to proceed, the geometry of the transition state must be energetically accessible. Highly strained transition states, such as a four-membered ring in certain rearrangements, can be so energetically unfavorable that they prevent a particular reaction pathway from occurring. youtube.com Conversely, transition states that involve less strained, six-membered ring systems are more favorable and allow the reaction to proceed. youtube.com Computational studies are often employed to model these transition states and predict reaction feasibility. researchgate.netnih.gov

Cycloaddition Reactions of Phenyl-Substituted Disilenes

Cycloaddition reactions are a prominent feature of disilene chemistry, providing routes to a variety of silicon-containing heterocyclic compounds. illinois.educapes.gov.brresearchgate.netrsc.org The substitution pattern on the disilene, particularly the presence of phenyl groups, can significantly influence the course of these reactions.

[2+2] Cycloadditions with Carbonyl Compounds and Alkynes

Phenyl-substituted disilenes undergo [2+2] cycloaddition reactions with various unsaturated organic molecules, including carbonyl compounds and alkynes. illinois.edu The reaction of tetramesityldisilene with terminal alkynes bearing functional groups like carbomethoxy or phenyl results in the formation of disilacyclobutenes. rsc.org However, the steric bulk of the substituents on both the disilene and the alkyne can influence reactivity. tandfonline.com

The reaction of unsymmetrically substituted disilenes, such as Tip2Si=SiTipR (where Tip = 2,4,6-iPr3C6H2 and R is an aryl group), with phenylacetylene (B144264) demonstrates that the regioselectivity of the [2+2] cycloaddition is highly dependent on the nature of the substituent R. researchgate.net This highlights the subtle electronic and steric effects that govern these reactions. In some cases, instead of cycloaddition, a formal C-H addition of the alkyne across the Si=Si bond can occur, particularly in the presence of a base. researchgate.net This alternative pathway proceeds through an alkynyl-substituted disilanyl (B1231035) lithium intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| Tetramesityldisilene | Terminal Alkynes (e.g., with phenyl group) | [2+2] Cycloadduct (Disilacyclobutene) | rsc.org |

| Tip2Si=SiTipR | Phenylacetylene | Regioselective [2+2] Cycloadduct or C-H Addition Product | researchgate.net |

| Disilenes | Carbonyl Compounds | [2+2] Cycloadduct | illinois.edu |

Formation of Disilacyclobutenes and Related Heterocycles

The cycloaddition of disilenes with alkynes is a well-established method for the synthesis of disilacyclobutenes. acs.orgsci-hub.se The reaction of tetrakis(tert-butyldimethylsilyl)disilene with mechanistic probes like (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne provides strong evidence for the involvement of a biradical intermediate in these additions. cdnsciencepub.com

Furthermore, the reaction of disilenides with vinyl bromides offers a synthetic route to 1,2-disilacyclobut-2-enes, which are donor-free four-membered cyclic silenes. lookchem.com The electronic structure of the resulting Si=C bond in these heterocycles is significantly influenced by the substituents. lookchem.com For instance, trisilyl-substituted disilacyclobutenes exhibit more deshielded tricoordinate silicon and carbon atoms compared to their triaryl-substituted counterparts. lookchem.com

Reactions with Conjugated Dienes

While transient disilenes readily react with conjugated dienes in a Diels-Alder fashion, stable, sterically hindered disilenes like tetramesityldisilene are often unreactive towards simple dienes such as 2,3-dimethylbutadiene. tandfonline.com This lack of reactivity is attributed to the steric bulk around the Si=Si double bond. tandfonline.com However, additions to other conjugated systems, like octa-1,3,5,7-tetrayne, have been observed, leading to the formation of bis(disilacyclobutene) derivatives. acs.org In these products, an s-cis-butadiene unit is bridged by two disilene moieties. acs.org

Isomerization Pathways in Disilene Systems

Cis-Trans Isomerization Kinetics and Thermodynamics

The existence of stable cis and trans isomers of unsymmetrically substituted disilenes has allowed for the study of their interconversion. researchgate.netacs.org For example, trans-1,2-di-tert-butyl-1,2-dimesityldisilene and trans-1,2-bis[(trimethylsilyl)amino]-1,2-dimesityldisilene undergo photochemical isomerization to mixtures enriched in the cis isomers. researchgate.netacs.org These mixtures then thermally revert to the equilibrium composition. researchgate.netacs.org

The kinetics of this thermal cis-trans isomerization have been investigated. acs.orgacs.org The activation energies for this process provide insight into the strength of the Si=Si π-bond.

| Disilene | Activation Energy for Cis-Trans Isomerization (kcal/mol) | Equilibrium Ratio (trans:cis at 25°C in benzene) | Ref. |

| 1,2-di-tert-butyl-1,2-dimesityldisilene | 31.3 ± 3.7 | 98:2 | researchgate.netacs.org |

| 1,2-bis[(trimethylsilyl)amino]-1,2-dimesityldisilene | 25.4 ± 2.2 | 94:6 | researchgate.netacs.org |

These activation energies are significantly lower than those for the isomerization of alkenes, indicating a weaker Si=Si π-bond compared to a C=C π-bond. acs.org The equilibrium between the isomers is generally dominated by the sterically less hindered trans isomer. researchgate.netacs.org

Thermal and Photochemical Rearrangements

Disilenes, including 1,2-diphenyldisilene, are known to undergo rearrangements through the interchange of aryl groups across the silicon-silicon double bond. gelest.com This process is thought to occur via a dyotropic mechanism. gelest.com Both thermal and photochemical conditions can induce these rearrangements. nih.govcore.ac.uk

Photochemical rearrangements are characterized by the change in the electronic configuration of the compounds upon light absorption, which significantly alters their chemical reactivity. researchgate.net This allows for the synthesis of compounds that are difficult to produce through classical organic reactions. researchgate.net In the context of rearrangements, the photon acts as a traceless reagent that not only increases reactivity but also modifies it. researchgate.net

Electrocyclic reactions, a type of pericyclic rearrangement, can be induced thermally or photochemically. ethz.ch The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated by heat or light. ethz.ch For instance, a 4n+2 π-electron system undergoes a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. ethz.ch Conversely, a 4n π-electron system follows a conrotatory path thermally and a disrotatory path photochemically. ethz.ch

Silylene Extrusion and Dimerization Reactions

Homolytic Cleavage of Si=Si Bonds

The silicon-silicon double bond in disilenes can undergo homolytic cleavage, a process where the bond breaks evenly, and each silicon atom retains one of the bonding electrons to form silylenes (R₂Si:). acs.orgallen.in This contrasts with heterolytic cleavage, where one atom retains both electrons. allen.in Homolytic fission is favored in bonds between atoms with similar electronegativity and typically requires energy input in the form of heat or UV radiation. allen.in

The bond dissociation energy (BDE) for a typical Si-Si single bond is approximately 53 kcal/mol, which is weaker than a C-C bond (85 kcal/mol). libretexts.org The weaker nature of the Si-Si bond is attributed to poorer spatial overlap between the more diffuse p-orbitals of the larger silicon atoms. libretexts.org The Si=Si π-bond strength has been estimated to be around 28.8 kcal/mol based on cis-trans isomerization studies of stable disilenes. gelest.com

Intermediacy in Disilene Reactions

Silylenes are divalent organosilicon intermediates that are implicated in a wide array of organosilicon thermal and photochemical reactions. gelest.com They can be generated from the rearrangement of disilenes and, in the absence of efficient trapping agents, can dimerize to form disilenes. acs.org The dimerization of a silylene to a disilene is often the preferred pathway when no suitable trapping agent is present. acs.org

The intermediacy of silylenes is crucial in understanding the reaction pathways of disilenes with various substrates. For example, the reaction of silylenes with acetylenes can lead to the formation of 1,4-disilacyclohexadienes, potentially through the reaction of an intermediate 1,2-disilacyclobutene with another acetylene (B1199291) molecule. acs.org

Reactivity of 1,2-Diphenyldisilene with Specific Reagents

Reactions with Chalcogens (Sulfur, Selenium, Tellurium)

Disilenes react with elemental chalcogens (sulfur, selenium, and tellurium) to form three-membered rings. gelest.com For instance, the reaction of a disilene with sulfur (S₈) yields a disilathiirane. gelest.com These reactions likely proceed via a [2+1] cycloaddition of a chalcogen atom to the Si=Si double bond. epdf.pub The incorporation of heavy chalcogens like selenium and tellurium can enhance the reactivity of double bonds. mdpi.com

| Reagent | Product Type |

| Sulfur (S) | Disilathiirane (three-membered ring with one S atom) gelest.com |

| Selenium (Se) | Disilaselenirane (three-membered ring with one Se atom) gelest.comepdf.pub |

| Tellurium (Te) | Disilatellurirane (three-membered ring with one Te atom) gelest.comepdf.pub |

Interactions with Lewis Bases and Transition Metal Complexes

A Lewis base is a species that can donate a pair of electrons, while a Lewis acid is an electron-pair acceptor. ibchem.comlibretexts.org Transition metals, with their incomplete d-orbitals, readily act as Lewis acids, forming coordination complexes with Lewis bases, which are also known as ligands. jocpr.comlibretexts.org

Disilenes can interact with transition metal complexes, which often involves the formation of a complex ion. libretexts.org In these interactions, the ligands, which can be neutral molecules or ions, act as Lewis bases by donating a pair of electrons to the central metal atom. libretexts.org The reactivity of transition metal Schiff base complexes, for instance, varies depending on the coordination sites, the ligands, and the central metal ion. jocpr.com The formation of these complexes is a form of Lewis acid-base interaction where coordinate covalent bonds are formed. libretexts.org

Disilene-palladium complexes have been studied, and it has been found that 14-electron three-coordinate complexes exhibit a stronger π-complex character compared to the related 16-electron tetracoordinate complexes. nih.govjst.go.jp

| Interacting Species | Nature of Interaction |

| Lewis Bases | Ligands donate electron pairs to form coordination complexes. jocpr.comsavemyexams.com |

| Transition Metal Complexes | Disilenes can act as ligands, forming π-complexes with metal centers. nih.govjst.go.jp |

Small Molecule Activation (e.g., H₂, CO₂)ucalgary.ca

The reactivity of the silicon-silicon double bond in 1,2-diphenyldisilene allows it to activate small, typically inert molecules. This reactivity is a key area of research in main-group chemistry, as it offers potential pathways for metal-free catalysis and the transformation of abundant small molecules into value-added products. The activation of dihydrogen (H₂) and carbon dioxide (CO₂) by disilenes showcases the metallic-like behavior of these low-valent silicon compounds.

Activation of Dihydrogen (H₂)

While direct experimental data on the reaction of 1,2-diphenyldisilene with dihydrogen is not extensively documented in the reviewed literature, the reactivity of related disilene systems provides significant insights into the potential reaction mechanisms. The activation of H₂ by disilenes is a notable transformation, as the Si=Si bond is capable of cleaving the strong H-H bond. For instance, certain disilenes have been shown to be capable of activating H₂. tum.de The general mechanism is believed to involve the oxidative addition of H₂ across the Si=Si double bond, leading to the formation of a 1,2-dihydridodisilane.

In a related example, the 1,2-addition of hydrogen has been reported for an iminodisilene, resulting in a trans-addition product. rsc.org Furthermore, studies on heavier group 14 analogues, such as digermynes, have demonstrated direct reactions with hydrogen under ambient conditions. acs.org These findings suggest that 1,2-diphenyldisilene likely undergoes a similar reaction, where the phenyl substituents would influence the reaction kinetics and the stability of the resulting dihydride product. The reaction is anticipated to proceed via a concerted mechanism, where the Si=Si π-bond interacts with the σ-orbital of the H₂ molecule.

**Table 1: Postulated Reaction of 1,2-Diphenyldisilene with Dihydrogen (H₂) **

| Reactants | Proposed Product | Reaction Type |

| 1,2-Diphenyldisilene, Dihydrogen (H₂) | 1,2-Diphenyl-1,2-disilane | Oxidative Addition |

This table is based on analogous reactions of related disilenes and heavier group 14 analogues, as direct experimental data for 1,2-diphenyldisilene was not found in the reviewed literature.

Activation of Carbon Dioxide (CO₂)

The activation of carbon dioxide by disilenes has been more explicitly studied, with research showing that aryl-substituted disilenes can react with CO₂. A notable example is the reaction of a supersilyl-substituted diphenyldisilene, (Sit-Bu₃)PhSi=SiPh(Sit-Bu₃), with CO₂. rsc.org In this case, the disilene activates CO₂ through a [2+2] cycloaddition reaction. rsc.org This process involves the formation of a four-membered ring containing two silicon atoms, one carbon atom, and one oxygen atom (a 1-oxa-2,3-disilacyclobutan-4-one derivative).

The reaction mechanism is driven by the nucleophilic character of the silicon atoms of the disilene and the electrophilic nature of the carbon atom in CO₂. The phenyl groups on the disilene influence its electronic properties and steric environment, which in turn affect the feasibility and outcome of the cycloaddition.

In a different system, an iminodisilene was shown to react with CO₂ in a temperature-dependent manner. rsc.org At low temperatures (-78 °C), a selective adduct is formed, while at room temperature, a mixture of products, including a five-membered silacycle, is observed. rsc.org This highlights the sensitivity of disilene reactivity to reaction conditions. Based on the reactivity of the closely related supersilyl-substituted diphenyldisilene, it is highly probable that 1,2-diphenyldisilene also reacts with CO₂ via a cycloaddition pathway.

**Table 2: Observed and Analogous Reactions of Disilenes with Carbon Dioxide (CO₂) **

| Disilene Reactant | Small Molecule | Reaction Conditions | Product(s) | Reaction Type | Reference |

| (Sit-Bu₃)PhSi=SiPh(Sit-Bu₃) | CO₂ | Not specified | 1-Oxa-2,3-disilacyclobutan-4-one derivative | [2+2] Cycloaddition | rsc.org |

| Iminodisilene | CO₂ | -78 °C | Selective adduct | Adduct Formation | rsc.org |

| Iminodisilene | CO₂ | Room Temperature | Mixture including a five-membered silacycle | Rearrangement/Cyclization | rsc.org |

Spectroscopic and Computational Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation of Disilenes

Spectroscopy is a cornerstone in the characterization of novel compounds like disilenes. Each technique offers a unique window into the molecular structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For organosilicon compounds, ²⁹Si NMR is particularly informative. The ²⁹Si nucleus has a spin of 1/2, which results in sharp NMR lines, and a wide chemical shift range, making it highly sensitive to the silicon atom's bonding and coordination environment. pascal-man.comhuji.ac.il However, ²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, which often necessitates the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer). magritek.com

In the context of disilenes, the ²⁹Si NMR chemical shift is a key diagnostic feature of the Si=Si double bond. These shifts are typically found significantly downfield compared to singly bonded silicon atoms. For silicon-silicon double bonds, chemical shifts are reported in the range of approximately +50 ppm to +160 ppm. pascal-man.com For instance, a chemical shift of +10.1 ppm was reported for the silicon signal in a related rearranged disilacyclobutene species, indicating the sensitivity of the silicon environment to structural changes. core.ac.uk The specific chemical shifts can differentiate between various substituted disilenes and provide insight into the electronic effects of the substituents. magritek.com

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Silicon Moieties

| Silicon Moiety | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Disilenes (Si=Si) | +50 to +160 | pascal-man.com |

| Siloxanes (M group, R₃SiO) | +15 to -15 | pascal-man.com |

| Siloxanes (D group, R₂SiO₂) | -10 to -45 | pascal-man.com |

| Siloxanes (T group, RSiO₃) | -40 to -80 | pascal-man.com |

| Silicates (Q group, SiO₄) | -70 to -120 | pascal-man.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. matanginicollege.ac.in This technique is particularly useful for identifying chromophores, which are the parts of a molecule responsible for its color. matanginicollege.ac.inmsu.edu The absorption spectrum provides information about the electronic transitions within the molecule, with the wavelength of maximum absorbance (λmax) being a key characteristic. azooptics.comupi.edu

For disilenes, the Si=Si double bond acts as a chromophore. The electronic spectrum of 1,2-diphenyldisilene is characterized by strong absorption bands that are indicative of π → π* transitions associated with the Si=Si bond and the conjugated phenyl rings. The position and intensity of these absorptions are sensitive to the substituents on the silicon atoms and the geometry (cis/trans) of the double bond. For example, many organic compounds with conjugated systems exhibit absorption maxima in the 200-400 nm range. researchgate.net The presence of phenyl groups in conjugation with the Si=Si double bond is expected to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to non-conjugated disilenes.

Table 2: Common Electronic Transitions and Corresponding Chromophores

| Transition | Typical Wavelength Range (nm) | Example Chromophore | Reference |

|---|---|---|---|

| σ → σ | < 200 | C-C, C-H | matanginicollege.ac.in |

| n → σ | 150 - 250 | C-O, C-N | matanginicollege.ac.in |

| π → π | 200 - 500 | C=C, C=O, Aromatic rings | matanginicollege.ac.in |

| n → π | 250 - 600 | C=O, C=N, N=N | matanginicollege.ac.inazooptics.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or radical ions. The technique is analogous to NMR, but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. While stable, ground-state disilenes like 1,2-diphenyldisilene are diamagnetic (have no unpaired electrons) and thus EPR-silent, the technique is invaluable for studying their paramagnetic derivatives. For example, the radical anions or cations of 1,2-diphenyldisilene, which could be generated through chemical or electrochemical reduction or oxidation, would be amenable to EPR analysis. The resulting spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, offering deep insights into the electronic structure of its frontier molecular orbitals.

X-ray Crystallography for Solid-State Structure Determination

For 1,2-diphenyldisilene and its derivatives, X-ray crystallography provides unambiguous proof of the silicon-silicon double bond and its geometry. It allows for the precise measurement of the Si=Si bond length, which is significantly shorter than a typical Si-Si single bond (~2.35 Å). The technique also reveals the degree of pyramidalization at the silicon atoms and the orientation of the phenyl substituents relative to the Si=Si bond. For example, crystal structure analyses of related substituted disilenes have confirmed their molecular structures and provided key data on bond lengths and angles. nih.gov

Table 3: Illustrative Bond Lengths from X-ray Crystallography

| Bond | Typical Bond Length (Å) |

|---|---|

| Si-Si (single) | ~2.35 |

| Si=Si (double) | ~2.14 - 2.29 |

| Si-C (aromatic) | ~1.86 - 1.89 |

| C-C (in benzene (B151609) ring) | ~1.39 |

Raman and Infrared (IR) Spectroscopy

Raman and Infrared (IR) spectroscopy are complementary vibrational techniques that probe the molecular motions of a compound. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the molecule's polarizability.

The most significant vibrational mode for disilenes is the Si=Si stretching vibration. This mode is often strong in the Raman spectrum due to the high polarizability of the double bond, but may be weak or absent in the IR spectrum if the molecule is centrosymmetric. The frequency of the Si=Si stretch is a direct indicator of the bond's strength and is typically observed in the range of 500-650 cm⁻¹. This is significantly higher than the stretching frequency for Si-Si single bonds. Other characteristic bands in the spectra of 1,2-diphenyldisilene would include Si-phenyl stretching and bending modes, as well as the internal vibrations of the phenyl rings. For instance, the characteristic vibrational bands for Si-O-Si bonds are well-defined in Raman spectra, with stretching and bending modes appearing at specific frequencies. researchgate.net Similarly, silicon's first-order optical phonon appears at approximately 521 cm⁻¹ in its Raman spectrum. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for Silicon-Containing Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| ν(Si=Si) Stretch | 500 - 650 | Strong in Raman |

| ν(Si-Si) Stretch | ~400 - 500 | Raman/IR active |

| ν(Si-O-Si) Asymmetric Stretch | 1020 - 1050 | Strong in IR |

| ν(Si-O-Si) Symmetric Stretch | ~800 | Raman/IR active |

| δ(Si-O-Si) Bend | ~470 - 490 | Raman/IR active |

Advanced Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for studying molecules like 1,2-diphenyldisilene. aps.orgnih.gov DFT calculations allow for the prediction of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra. ufv.brmdpi.com These theoretical predictions complement experimental data, aiding in the assignment of spectral features and providing insights into structures and reaction mechanisms that may be difficult to probe experimentally.

For 1,2-diphenyldisilene, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the Si=Si bond length, bond angles, and torsional angles for both cis and trans isomers, which can then be compared with X-ray crystallographic data.

Calculate Vibrational Spectra: Compute the IR and Raman frequencies and intensities. This is crucial for assigning experimental spectral bands, especially the characteristic Si=Si stretching mode.

Predict NMR Chemical Shifts: Calculate ²⁹Si and ¹H chemical shifts, which helps in the interpretation and assignment of complex NMR spectra. researchgate.net

The synergy between these computational approaches and the various spectroscopic techniques provides a robust and detailed characterization of 1,2-diphenyldisilene, solidifying the understanding of its unique chemical nature.

Quantum Mechanical Calculations for Geometries and Energies

Quantum mechanical (QM) calculations are fundamental tools for determining the stable three-dimensional arrangements of atoms (geometries) and the associated energies of molecules like 1,2-diphenyldisilene. wavefun.com These methods, ranging from ab initio techniques to Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide insights into molecular structure and stability. wavefun.comarxiv.org

Geometry optimization is a primary application of QM, used to locate energy minima on the potential energy surface, which correspond to stable molecular structures. atomistica.online For disilenes, these calculations provide crucial data on the Si=Si double bond, including its length and the planarity of the molecule. The choice of computational method is critical, as simpler models can sometimes provide inaccurate descriptions. For example, a single-reference Hartree-Fock model may incorrectly predict a Si=Si bond length of 2.18 Å, whereas more advanced multireference treatments are necessary to correctly describe the bonding. iastate.edu

Computational studies on various substituted disilenes using DFT methods, such as CAM-B3LYP with a 6-311G(d,p) basis set, have been performed to analyze how substituents influence structural parameters like Si=Si and Si-C bond lengths and dihedral angles. bohrium.com The results from these calculations can be compared with experimental data from X-ray crystallography to validate the theoretical models. The Si=Si bond in disilenes is significantly shorter than a typical Si-Si single bond (around 2.35-2.37 Å) but is susceptible to elongation due to bulky substituents. researchgate.netencyclopedia.pub For instance, a disilene stabilized by extremely bulky Tbt (2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) groups exhibits a Si=Si bond length of 2.228 Å, which is noted as being particularly long among aryl-substituted disilenes. tcichemicals.com

Calculated and Experimental Si-Si Bond Lengths

| Compound Type | Si-Si Bond Length (Å) | Method | Reference |

|---|---|---|---|

| Tetramesityldisilene (Model for R=Aryl) | 2.160 | X-ray | researchgate.net |

| (Eind)PhSi=SiPh(Eind) | 2.143 | X-ray | researchgate.net |

| Tbt(Mes)Si=Si(Mes)Tbt** | 2.228 | X-ray | tcichemicals.com |

| Silicon (Single Bond Reference) | 2.35 | X-ray | iastate.edu |

| Amorphous Silicon (Single Bond Reference) | 2.354 | DFT | arxiv.org |

Beyond static structures, QM calculations are used to explore reaction energetics. For example, transition state theory has been applied to calculate the activation entropy for the cis-trans isomerization of substituted disilenes, including 1,2-dimethyl-1,2-diphenyldisilene. sioc-journal.cn Such calculations provide a quantitative understanding of the energy barriers and kinetics of dynamic processes. sioc-journal.cn

Molecular Dynamics Simulations of Disilene Reactivity

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a powerful lens through which to study the mechanisms and dynamics of chemical reactions. mdpi.com For studying reactivity, where chemical bonds are formed and broken, specialized reactive force fields (e.g., ReaxFF) or reactive MD methods are employed. arxiv.orgrsc.org These methods allow the potential energy surface to adapt dynamically, enabling the simulation of chemical transformations. nih.gov

While specific MD simulations focusing exclusively on the reactivity of 1,2-diphenyldisilene are not extensively documented in the reviewed literature, the principles are well-established and have been applied to related systems. MD can be used to explore different potential reaction pathways, such as concerted, zwitterionic, or biradical mechanisms, which have been computationally investigated for the addition of aldehydes to silenes. rsc.org

Experimental studies on the reactivity of disilenes provide scenarios that are ideal for investigation via MD simulations. A notable example is the cycloaddition of diphenylacetylene (B1204595) to cis- or trans-1,2-dimethyl-1,2-diphenyldisilene. rsc.org In this reaction, the observed scrambling of the stereochemistry around the Si=Si bond provides strong evidence for a multi-step mechanism involving a reactive intermediate. rsc.org MD simulations could be employed to model the formation and lifetime of such an intermediate, providing atomic-level detail on the reaction coordinate and helping to elucidate the factors that govern the reaction's stereochemistry. Furthermore, MD is used to understand how substrates are positioned and how conformational changes within a molecule can influence its reactivity, principles that are directly applicable to understanding how 1,2-diphenyldisilene interacts with other reagents. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds. mdpi.com The prediction of UV-Vis absorption spectra is a common application, typically performed using time-dependent density functional theory (TD-DFT). faccts.de This method calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states. faccts.de

For 1,2-diphenyldisilene and its derivatives, TD-DFT calculations have been instrumental in assigning the observed absorption bands. researchgate.net The calculations support the assignment of the intense, long-wavelength absorption maxima (λmax) to the π → π* electronic transition, which corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The predicted λmax values show a considerable red-shift (shift to longer wavelengths) for 1,2-diphenyldisilene derivatives compared to non-conjugated disilenes like tetramethyldisilene, a finding that is consistent with experimental observations. researchgate.net

Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for Disilenes

| Compound | λmax (nm) | Solvent/Method | Reference |

|---|---|---|---|

| Tetramesityldisilene | 420 | Experiment | researchgate.net |

| 1,2-diphenyl-1,2-bis(Eind)disilene | 461 | Hexane (B92381) | researchgate.net |

| 1,2-diphenyl-1,2-bis(Rind)disilene** | 465 | THF | researchgate.net |

In addition to UV-Vis data, other spectroscopic parameters can be predicted. For instance, computational chemistry can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org While specific predictions for 1,2-diphenyldisilene were not detailed in the searched results, the methodology is standard for confirming the structures of novel silicon compounds. rsc.org

Correlation of Spectroscopic Data with Electronic Structure and Reactivity

A central goal of computational and spectroscopic analysis is to build a cohesive understanding of how a molecule's electronic structure governs its physical properties (spectroscopy) and chemical behavior (reactivity). For disilenes, a strong correlation exists between these three aspects.

The high reactivity of disilenes, such as their tendency to undergo cycloaddition reactions and sensitivity to air, is a direct consequence of their electronic structure. tcichemicals.comrsc.org Compared to carbon-carbon double bonds in alkenes, the Si=Si double bond is characterized by a higher-energy HOMO and a lower-energy LUMO. tcichemicals.comresearchgate.net This smaller HOMO-LUMO gap makes the molecule more polarizable and its π-electrons more accessible for reactions with electrophiles, while the low-lying LUMO makes it susceptible to attack by nucleophiles.

This distinct electronic structure is directly reflected in the compound's spectroscopic properties. The energy of the HOMO-LUMO gap is correlated with the energy of the first major electronic transition observed in the UV-Vis spectrum. The long-wavelength absorption of 1,2-diphenyldisilene derivatives at around 460-465 nm is a signature of this relatively small energy gap. researchgate.net

Furthermore, the influence of the phenyl substituents is clearly observable by correlating spectroscopic and electronic data. The π-systems of the phenyl rings conjugate with the Si=Si π-bond. This extended conjugation delocalizes the electron density, raising the energy of the HOMO and lowering the energy of the LUMO. researchgate.net This narrowing of the HOMO-LUMO gap is experimentally observed as a significant bathochromic (red) shift in the UV-Vis spectrum of 1,2-diphenyldisilene derivatives when compared to non-conjugated systems like tetramethyldisilene (λmax ≈ 420 nm). researchgate.net

Computational studies, such as those employing Hammett and Brown correlations for substituted aryldisilenes, provide a quantitative link between the electron-donating or electron-withdrawing nature of substituents, the resulting structural changes (bond lengths and angles), and the calculated electronic properties (frontier orbital energies and HOMO-LUMO gaps). bohrium.com Therefore, spectroscopy serves as an experimental probe of the electronic structure, which in turn is the key to understanding and predicting the unique reactivity of 1,2-diphenyldisilene. researchgate.net

Advanced Applications and Future Research Directions

Development of 1,2-Diphenyldisilene in Materials Science

The incorporation of the disilene unit into larger molecular and polymeric structures has led to the development of new functional materials. The interaction between the Si=Si π-system and organic linkers gives rise to unique properties that are not observed in their all-carbon analogues.

A significant area of research has been the synthesis and characterization of oligo(p-phenylenedisilenylene)s (Si-OPVs), which are silicon analogues of the well-known organic semiconductor precursors, oligo(p-phenylene vinylene)s (OPVs). The initial reports on model systems of Si-OPVs in 2007 marked a turning point, shifting the focus towards exploring the functions and applications of the Si=Si π-bond, which consists of 3pπ electrons on the silicon atoms. nih.gov These materials feature a conjugated system of alternating disilene and phenylene units, which allows for delocalization of electrons along the backbone.

The electronic properties of Si-OPVs can be tuned by modifying the substituents on the silicon atoms and the nature of the aromatic linker. This tunability makes them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic transitions associated with the Si=Si bond could lead to novel photophysical properties, including efficient electroluminescence.

The reactivity of the Si=Si double bond in 1,2-diphenyldisilene provides a versatile platform for the synthesis of novel organosilicon-based hybrid materials. Disilenes can undergo various reactions, such as cycloadditions, to form new cyclic and polymeric structures. researchgate.net For instance, their reaction with aldehydes, ketones, and thioketones can yield four-membered ring compounds through a [2+2] cycloaddition. researchgate.net

This reactivity allows for the incorporation of the disilene unit into larger polymer backbones, creating hybrid materials that combine the properties of polysilanes with those of organic polymers. For example, new types of π-conjugated polymers have been synthesized with alternating polysilane and acetylene (B1199291) groups. researchgate.net These materials exhibit interesting electronic and optical properties due to the σ-π conjugation between the silicon backbone and the organic π-system. The development of such hybrid materials could lead to applications in areas ranging from advanced coatings to functional plastics. wiley-vch.de

The electrochemical behavior of disilene π-systems is an area of growing interest, with potential applications in molecular electronics and energy storage. The Si=Si double bond can undergo reversible redox processes, making these compounds electrochemically active.

Research on 1,2-bis(metallocenyl)disilenes has shown that these compounds exhibit a multistep redox process in cyclic voltammetry experiments. nih.gov This behavior is attributed to the electronic communication between the two metallocenyl groups through the disilene bridge. The ability to exist in multiple stable oxidation states suggests that disilene-containing molecules could be used as molecular wires or as components in redox-flow batteries. Further studies on aryl-substituted silanes have provided insights into the electrochemical oxidation processes of organosilicon compounds, which are relevant for understanding the behavior of more complex disilene systems. elsevierpure.comresearchgate.net

| Compound Type | Electrochemical Behavior | Potential Application |

|---|---|---|

| 1,2-Bis(metallocenyl)disilenes | Exhibits multistep redox processes. nih.gov | Electrochemical materials, molecular electronics. |

| Aryl-substituted disilenes | Undergo reversible oxidation and reduction. | Components in redox-active polymers and materials. |

Catalytic Applications of Disilenes

The high reactivity of the low-valent silicon centers in disilenes makes them attractive candidates for applications in catalysis, both as ligands for transition metals and as metal-free catalysts for small molecule activation.

Disilenes can act as ligands, binding to transition metal centers through their Si=Si π-bond in an η²-fashion, similar to alkenes. researchgate.netnih.govresearchgate.net The resulting disilene-transition metal complexes are being explored for their catalytic activity. The electronic properties of the disilene ligand can be tuned by changing the substituents on the silicon atoms, which in turn influences the catalytic properties of the metal center. rsc.orgresearchgate.net

These complexes have shown potential as catalysts in a variety of organic transformations. Transition metal complexes featuring silylene ligands, which are closely related to disilenes, have been demonstrated to be effective catalysts for reactions such as hydroboration, hydrosilylation, and hydrogenation. rsc.orgresearchgate.net This suggests that disilene-metal complexes could also exhibit significant catalytic activity, potentially offering new pathways for selective synthesis. The synthesis of the first η²-disilene transition metal complexes has paved the way for further exploration of their catalytic applications. acs.org

One of the most exciting recent developments in disilene chemistry is their ability to activate small, typically inert molecules. This reactivity stems from the low oxidation state and high electron-donating ability of the silicon atoms in the Si=Si double bond. This offers a potential metal-free approach to catalysis.

Studies have shown that amidinate-stabilized 1,2-disilylenes can react with a range of small molecules under mild conditions. rsc.orgrsc.orgresearchgate.net For example, these disilenes can reduce carbon dioxide (CO₂) to generate carbon monoxide (CO) and a carbonate-bridged disilicon species. rsc.orgrsc.orgresearchgate.net They can also activate nitrous oxide (N₂O), leading to the generation of dinitrogen (N₂) and an oxo/hydroxy disilicon product. rsc.orgrsc.orgresearchgate.net Furthermore, the activation of ethylene (B1197577) by these disilenes results in the formation of a novel disilabicyclo[2.2.0]hexane structure. rsc.orgrsc.org

| Small Molecule | Product(s) | Significance |

|---|---|---|

| Carbon Dioxide (CO₂) | Carbon Monoxide (CO) and an oxo/carbonate-bridged disilicon(IV) system. rsc.orgrsc.orgresearchgate.net | Potential for CO₂ utilization and conversion. |

| Nitrous Oxide (N₂O) | Dinitrogen (N₂) and an oxo/hydroxy disilicon(IV) species. rsc.orgrsc.orgresearchgate.net | A metal-free approach to N₂O reduction. |

| Ethylene (C₂H₄) | A disilabicyclo[2.2.0]hexane derivative. rsc.orgrsc.org | Novel C-Si bond formation and functionalization of olefins. |

This ability to activate strong chemical bonds in small molecules highlights the potential of disilenes as potent reducing agents and catalysts for the transformation of inert feedstocks into value-added products, offering a more sustainable alternative to some transition metal-based systems. rsc.org

Polymerization and Oligomerization Control in Disilene Chemistry

The precise control over the formation of silicon-silicon bonds in polymerization and oligomerization processes is a important area of research in disilene chemistry. This control is essential for the synthesis of polysilylenes with well-defined structures and, consequently, tailored properties for advanced applications. Key strategies that have been developed include the anionic polymerization of masked disilenes and dehydrogenative polymerization techniques.

Anionic Polymerization of Masked Disilenes

Anionic polymerization of masked disilenes has emerged as a powerful method for producing polysilylenes with highly controlled structures. kpi.ua This technique offers significant advantages over traditional methods like the Wurtz-type reductive coupling of dichlorosilanes, which often result in polymers with difficult-to-control structures, molecular weights, and broad polydispersity. kpi.ua

In this approach, monomers such as 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives are used as "masked disilenes." kpi.ua These monomers can be prepared regioselectively through the reaction of unsymmetrically substituted dichlorodisilanes with biphenyl (B1667301) radical anions. kpi.ua The subsequent anionic ring-opening polymerization, initiated by species like alkyllithium or silyl (B83357) anions, proceeds rapidly to yield high molecular weight polysilylenes with highly ordered structures, accompanied by the extrusion of biphenyl. acs.orgresearchgate.net

A significant advantage of this method is the ability to achieve living polymerization, particularly when using initiators like phenyl(dimethyl)silyl anions with suitable cryptands in benzene (B151609) at room temperature. researchgate.net This "living" nature allows for the synthesis of highly monodisperse polysilylenes. researchgate.net Furthermore, this method has enabled the synthesis of novel polymer architectures, such as the first highly ordered alternating polysilylene copolymer, poly(1,1-dihexyl-2,2-dimethyldisilene). kpi.ua

Recent advancements have also demonstrated stereoselective anionic polymerization of amino-substituted masked disilenes. acs.org For instance, the polymerization of 2-dibutylamino-2,3,3-trimethyl-1-phenyl-2,3-disilabicyclo[2.2.2]octa-5,7-diene, initiated with silyl anions or butyllithium, produces a highly ordered alternating polymer structure with a controlled diad distribution. acs.org The stereochemistry of the resulting polysilane can be influenced by the choice of the metal ion in the initiator and the polymerization temperature. acs.org

| Monomer Type | Initiator System | Key Feature of Resulting Polymer |

| 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives | Alkyllithium, Silyl anions | Highly ordered structures, Controlled molecular weight |

| Amino-substituted masked disilenes | s-BuLi, PhMe2SiLi, PhMe2SiK | Stereoselective, Highly ordered alternating structure |

Dehydrogenative Polymerization Strategies

Dehydrogenative polymerization offers an alternative route to polysilylenes and oligomeric disilene-containing materials. A notable strategy involves the on-surface polymerization of monomers containing silicon functional groups on metal surfaces like Au(111) and Cu(111). researchgate.net This surface-assisted polymerization proceeds through multiple Si-H bond dissociations followed by Si-Si bond formation. researchgate.net

This method allows for the creation of long, highly ordered polymeric disilene chains with high diastereoselectivity. researchgate.net The two-dimensional confinement on the metal surface helps to shield the labile Si=Si double bonds, which are stabilized through covalent interaction with the surface. researchgate.net This approach represents a valuable alternative to solution-phase methods that often require harsh reductive conditions and sterically demanding substituents to stabilize the disilene units. researchgate.net The on-surface dehydrogenative polymerization can, in some cases, proceed even at room temperature. researchgate.net

Future Research Avenues for 1,2-Diphenyldisilene and Related Compounds

The field of 1,2-diphenyldisilene and its derivatives continues to present exciting opportunities for fundamental research and the development of novel materials. Future research is expected to focus on several key areas, including the exploration of new π-conjugated systems, a deeper understanding of their reactivity, and the expansion of their applications in advanced functional materials.

Exploration of Novel π-Conjugated Disilene Systems

A significant future direction lies in the design and synthesis of novel π-conjugated systems that incorporate the Si=Si double bond. tandfonline.com The unique electronic properties of the Si=Si unit, such as a narrower HOMO-LUMO gap compared to a C=C double bond, make these systems highly promising for applications in organic-inorganic hybrid materials. tandfonline.comtandfonline.com

Research will likely focus on creating extended π-conjugated systems by alternating Si=Si units with various carbon-based π-electron systems. tandfonline.com This has been demonstrated in oligo(p-phenylenedisilenylene)s (Si-OPVs), which are silicon analogues of oligo(p-phenylenevinylene)s (OPVs). acs.org These Si-OPVs have shown fully extended π-conjugation along the backbone, leading to significant increases in absorption maxima with increasing chain length and, remarkably, intense fluorescence, which is uncharacteristic of most disilenes. acs.org

Future work will likely involve incorporating other aromatic and heteroaromatic moieties to tune the optoelectronic properties. For example, disilene-thiophene π-systems have been synthesized as model compounds for disilene-thiophene copolymers. tandfonline.com Additionally, the incorporation of metallocenyl groups, such as ferrocenyl, into the disilene backbone has been shown to create multi-step redox systems, indicating potential for electrochemical materials. tandfonline.comresearchgate.net The synthesis of 1,2-dialkynyldisilenes also opens up possibilities for creating novel silicon analogues of enediyne systems. tandfonline.com

| π-Conjugated System | Potential Application | Key Feature |

| Oligo(p-phenylenedisilenylene)s (Si-OPVs) | Organic electronics, Electroluminescence devices | Extended π-conjugation, Intense fluorescence |

| Disilene-thiophene systems | Organic-inorganic hybrid materials | Tunable electronic properties |

| 1,2-Bis(metallocenyl)disilenes | Electrochemical materials | Multi-step redox behavior |

| Disilenes with pyrenyl groups | Emissive materials | Intramolecular charge-transfer emission |

Deepening Mechanistic Understanding of Disilene Reactivity

A more profound understanding of the reaction mechanisms governing disilene chemistry is crucial for designing new synthetic routes and controlling the outcome of chemical transformations. proquest.com Future research will continue to investigate the subtleties of reactions at the Si=Si double bond.

For instance, the mechanism of cycloaddition reactions, such as the [2+2] cycloaddition with alkynes, is still an area of active investigation. While diradical pathways are often assumed, evidence suggests that the reaction course can be highly dependent on the substitution pattern of the disilene, with both diradical and concerted or even stepwise dipolar pathways being plausible under different conditions. core.ac.uk

Similarly, the stereochemistry of σ-addition reactions to the Si=Si bond warrants further study. It has been shown that the addition of various HX reagents to stereoisomers of a disilene can be highly stereospecific, yielding either syn or anti-addition products depending on the nature of X. proquest.com Kinetic and computational studies are needed to further elucidate the factors that control this stereospecificity, which is vital for developing applications where precise control over molecular geometry is required. proquest.com Investigations into the reactivity of disilenes with small molecules like N₂O and elemental sulfur also continue to reveal interesting and sometimes dissimilar reaction patterns that can be rationalized through computational studies. nih.gov

Expanding Applications in Advanced Functional Materials

Building on the exploration of novel π-conjugated systems and a deeper mechanistic understanding, a major goal for future research is to harness the unique properties of 1,2-diphenyldisilene and related compounds for the creation of advanced functional materials. researchgate.net Functionalized disilenes are valuable precursors for synthesizing a variety of cyclic, polycyclic, and cluster-like silicon arrangements. nih.gov

The potential applications are broad. The unique photophysical properties of certain disilene derivatives, such as the intense fluorescence observed in Si-OPVs and intramolecular charge-transfer emission in pyrenyl-substituted disilenes, make them candidates for use in electroluminescent devices. tandfonline.comacs.org The redox activity of systems like ferrocenyl-disilenes suggests their utility in electrochemical sensors or as components in redox-switchable materials. researchgate.net

Furthermore, the reactivity of the Si=Si bond can be exploited for bond activation and catalysis. rsc.orgrsc.org There is also emerging interest in evaluating low-coordinate silicon compounds, including disilenes, for applications in energy storage, such as in metal-free organic radical batteries, where their ability to undergo reversible redox processes is a key attribute. tum.de The development of functional disilenes that can be readily incorporated into larger molecular architectures or polymers will be essential for realizing these advanced material applications. researchgate.net

Q & A

Basic: What are the key synthetic challenges in preparing 1,2-Diphenyldisilene, and how can experimental design address them?

Answer:

Synthesizing 1,2-Diphenyldisilene requires precise control of steric hindrance and reaction conditions to avoid undesired side products like oligomers or oxidized derivatives. Key considerations include:

- Precursor Selection : Use sterically bulky substituents (e.g., aryl groups) to stabilize the disilene moiety during synthesis .

- Inert Atmosphere : Conduct reactions under argon or nitrogen to prevent oxidation, as silicon-silicon bonds are highly reactive .

- Temperature Gradients : Gradual cooling (e.g., from −78°C to room temperature) can enhance crystallinity for characterization .

Methodological rigor, such as iterative purification (e.g., column chromatography) and real-time monitoring via UV-Vis spectroscopy, is critical for reproducibility .

Basic: How should researchers validate the structural integrity of 1,2-Diphenyldisilene using spectroscopic and crystallographic methods?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolves bond lengths and angles, confirming the Si=Si double bond (expected ~2.14–2.20 Å) .